(2-Chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone
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Overview
Description
(2-Chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone is a complex organic compound that features a pyridine ring substituted with a chlorine atom at the second position and a pyrazine ring attached to a piperazine moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
Based on the activities of similar compounds, it can be hypothesized that it may interact with its targets to modulate their function, leading to changes in cellular processes .
Biochemical Pathways
Given the wide range of biological activities exhibited by similar compounds, it is likely that multiple pathways could be affected .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that it may have potential therapeutic effects in various conditions .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable nucleophile to introduce the desired substituents.
Formation of the Pyrazine Intermediate: The pyrazine ring is synthesized separately, often through cyclization reactions involving appropriate precursors.
Coupling Reaction: The pyridine and pyrazine intermediates are then coupled using a suitable coupling agent, such as a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(2-Chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like 2-chloropyridine and 3-chloropyridine share structural similarities but differ in their substitution patterns and reactivity.
Pyrazine Derivatives: Compounds such as pyrazinamide and pyrazine-2-carboxylic acid have similar pyrazine rings but different functional groups and biological activities.
Uniqueness
(2-Chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone is unique due to its combination of a pyridine ring with a chlorine substituent and a pyrazine ring attached to a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O/c15-13-11(2-1-3-18-13)14(21)20-8-6-19(7-9-20)12-10-16-4-5-17-12/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEULSYJKWNTHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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